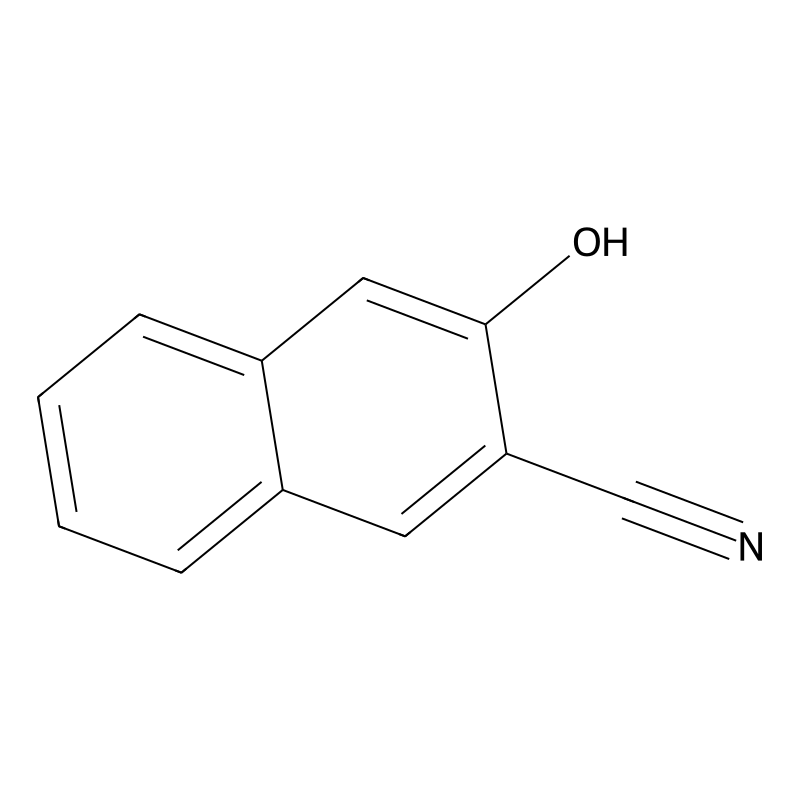

3-Hydroxy-2-naphthonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemosensors for Cyanide Ions

Specific Scientific Field: Analytical Chemistry

Summary of the Application: 3-Hydroxy-2-naphthonitrile is used in the synthesis of novel chemosensors, IF-1 and IF-2, which are based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives.

Methods of Application or Experimental Procedures: The chemosensors are synthesized from 3-hydroxy-2-naphthohydrazide and aldehyde derivatives. A Density Functional Theory (DFT) study was also performed to find the interaction between the sensor (IF-1) and its ions (F−).

Results or Outcomes: IF-2 exhibited exclusive binding with CN− ions, confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2 μM).

Synthesis of Tetrahydrobenzo[a]xanthene-11-ones

Specific Scientific Field: Organic Chemistry

Summary of the Application: 3-Hydroxy-2-naphthonitrile is used in the synthesis of a Cu(II) complex with 3-hydroxy-2-naphtoic acid (Cu-HNA).

Methods of Application or Experimental Procedures: The Cu(II) complex is synthesized from 3-hydroxy-2-naphtoic acid.

3-Hydroxy-2-naphthonitrile is an organic compound characterized by its molecular formula . It features a naphthalene ring with a hydroxyl group and a nitrile group at the 3 and 2 positions, respectively. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives when reacted with alkyl halides or acyl chlorides .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-Hydroxy-2-naphthonitrile exhibits potential biological activities, particularly in antimicrobial and anticancer properties. The compound's ability to interact with biological molecules through its functional groups allows it to modulate enzyme activity and influence cellular pathways. Its mechanism of action often involves forming hydrogen bonds with target proteins, which can lead to various therapeutic effects .

The synthesis of 3-Hydroxy-2-naphthonitrile typically involves the reaction of 2-hydroxy-1-naphthaldehyde with a suitable nitrile source. A common method includes the addition of hydrogen cyanide to the aldehyde under controlled conditions. This process can be optimized for industrial production using continuous flow reactors and advanced catalysts to enhance efficiency and reduce costs .

Studies on the interactions of 3-Hydroxy-2-naphthonitrile with other compounds reveal its potential as a reactive agent in biological systems. For instance, it has been investigated for its ability to form complexes with various metal ions and its role as a fluorescent probe for detecting specific biomolecules. These interactions are crucial for understanding its applicability in sensing technologies and biochemical assays .

Several compounds share structural similarities with 3-Hydroxy-2-naphthonitrile, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Hydroxyl group at position 2 | Lacks the nitrile group, affecting reactivity |

| 2-Hydroxy-3-naphthonitrile | Hydroxyl at position 2, nitrile at position 3 | Different positioning of functional groups |

| 3-(2-Hydroxy-1-naphthyl)propanoic acid | Carboxylic acid instead of nitrile | Alters acidity and reactivity compared to nitriles |

The uniqueness of 3-Hydroxy-2-naphthonitrile lies in its combination of both hydroxyl and nitrile groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. This structural configuration makes it particularly valuable for research and industrial applications .

Classical condensation methodologies represent the foundational synthetic approaches for 3-Hydroxy-2-naphthonitrile preparation. These methods typically involve the direct condensation of 3-hydroxy-2-naphthoic acid derivatives with nitrogen-containing nucleophiles under thermal conditions [1] [2]. The most widely employed classical approach utilizes 3-hydroxy-2-naphthohydrazide as a key intermediate, which undergoes condensation with aldehyde derivatives to form the desired naphthonitrile products [1].

The synthesis process involves a single-step condensation reaction between 3-hydroxy-2-naphthohydrazide and aldehyde derivatives, providing excellent yields of 85-90% [1]. The reaction mechanism proceeds through nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon of the aldehyde, followed by elimination of water to form the characteristic carbon-nitrogen double bond. This approach demonstrates high regioselectivity and provides access to a diverse range of substituted naphthonitrile derivatives [2].

A significant advancement in classical condensation methodology involves the use of 3-hydroxy-2-naphthoic acid as the starting material, which can be converted to the corresponding nitrile through a series of transformations [3] [4]. The Kolbe-Schmitt reaction serves as a crucial step in this synthetic pathway, wherein 2-naphthol undergoes carboxylation with carbon dioxide at elevated temperatures of 220-260°C to yield 3-hydroxy-2-naphthoic acid [5]. This intermediate can subsequently be converted to the target naphthonitrile through conventional amide activation and substitution chemistry.

Table 1: Classical Condensation Synthetic Methodologies

| Method | Reagents | Conditions | Yield | Temperature | Solvent | Catalyst | Reference |

|---|---|---|---|---|---|---|---|

| Classical Condensation | 3-Hydroxy-2-naphthoic acid, Hydrazine hydrate, Acetic acid | Reflux, 4-5 hours | 85-90% | 100-120°C | Methanol | Acetic acid (catalytic) | Condensation synthesis |

| Kolbe-Schmitt Modification | 2-Naphthol, CO2, Potassium cyanide | High pressure, 6-8 hours | 80-85% | 220-260°C | None | Base catalyst | Carboxylation-cyanation |

The reaction conditions for classical condensation approaches typically require moderate to high temperatures ranging from 100-120°C, with reaction times extending from 4-8 hours depending on the specific methodology employed [1]. Protic solvents such as methanol or ethanol are commonly utilized to facilitate the condensation process and improve product solubility. Catalytic amounts of acetic acid (5-10 mol%) are frequently employed to enhance reaction rates and improve overall yields [1] [2].

Catalytic Cyanation Techniques

Catalytic cyanation represents a sophisticated approach for the direct introduction of nitrile functionality into naphthalene derivatives. The most prominent catalytic cyanation technique involves the use of cyanogen bromide in combination with Lewis acid catalysts, particularly aluminum trichloride, under solvent-free conditions [6]. This methodology provides an efficient route to 3-hydroxy-2-naphthonitrile with yields ranging from 70-80% [6].

The mechanism of catalytic cyanation proceeds through electrophilic activation of the cyanogen bromide by the Lewis acid catalyst, generating a highly reactive cyanating species [6]. The activated cyanogen bromide then undergoes electrophilic aromatic substitution with electron-rich naphthalene derivatives, preferentially attacking positions activated by hydroxyl substituents. The regioselectivity of this process is controlled by the electronic properties of the naphthalene ring system and the directing effects of existing substituents [6].

Transition metal-catalyzed cyanation techniques have emerged as powerful alternatives to traditional cyanation methods. Palladium-catalyzed cyanation reactions utilize aryl halides as substrates and potassium cyanide as the cyanide source, operating under inert atmosphere conditions at temperatures of 100-140°C . These reactions typically require 12-24 hours for completion and provide yields in the range of 65-80% . The palladium catalyst facilitates oxidative addition of the aryl halide, followed by cyanide insertion and reductive elimination to furnish the desired nitrile product.

Table 2: Catalytic Cyanation Techniques

| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Lewis Acids | AlCl3, ZnCl2, FeCl3 | Electrophilic activation | High reactivity, mild conditions | Moisture sensitive, corrosive | 70-85% |

| Transition Metals | Pd(OAc)2, CuI, Ni(PPh3)2Cl2 | Oxidative addition/coupling | High selectivity, broad scope | Expensive, ligand required | 65-80% |

The Sandmeyer reaction represents another important catalytic cyanation approach, particularly useful for the synthesis of naphthonitrile derivatives from corresponding aminonaphthalene precursors . This methodology involves diazotization of 1-aminonaphthalene-2-carbonitrile with sodium nitrite under acidic conditions, followed by treatment with copper-catalyzed cyanide substitution. The reaction proceeds at low temperatures (0-5°C) during the diazotization step, followed by heating to 60°C for the substitution phase, providing yields of 60-75% .

Copper-catalyzed cyanation techniques have gained significant attention due to their operational simplicity and cost-effectiveness compared to palladium-based systems. Copper iodide in combination with suitable ligands can facilitate the cyanation of aryl halides under milder conditions than traditional Sandmeyer protocols. These reactions typically operate at temperatures of 80-120°C and provide competitive yields while utilizing more economical copper catalysts .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 3-hydroxy-2-naphthonitrile by dramatically reducing reaction times while maintaining or improving product yields [9] [10]. The application of microwave irradiation enables rapid heating of reaction mixtures, leading to enhanced reaction rates and improved energy efficiency compared to conventional thermal heating methods [10].

The microwave-assisted condensation of 3-hydroxy-2-naphthohydrazide with aldehyde derivatives represents a particularly effective application of this technology [9]. Under microwave conditions, the condensation reaction can be completed in 5-10 minutes at temperatures of 80-120°C, providing yields of 75-85% [9]. This represents a significant improvement over conventional heating methods, which typically require 4-5 hours for comparable conversions [1].

The enhanced reactivity observed under microwave conditions is attributed to several factors, including selective heating of polar molecules, improved mass transfer, and the generation of localized heating effects [10]. The microwave radiation preferentially heats polar solvents and reagents, creating temperature gradients that can enhance reaction kinetics. Additionally, the rapid heating rates achievable with microwave irradiation can lead to different reaction pathways and improved selectivities compared to conventional heating [10].

Table 3: Microwave-Assisted Synthesis Conditions

| Method Category | Substrate | Nucleophile | Temperature (°C) | Time (hours) | Solvent | Catalyst Loading | Yield Range | Selectivity |

|---|---|---|---|---|---|---|---|---|

| Microwave-Assisted | Naphthohydrazide | Aldehyde derivatives | 80-120 | 0.1-0.5 | Minimal/None | None | 75-85% | High |

Solvent-free microwave synthesis has emerged as a particularly attractive approach for sustainable naphthonitrile preparation [9] [10]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures. Under solvent-free microwave conditions, reactants can be mixed as neat materials or supported on solid matrices, with microwave energy providing the necessary activation for bond formation [10].

The application of microwave technology to heterocyclic synthesis has been extensively studied, with numerous examples demonstrating improved efficiency and selectivity [11]. For naphthonitrile synthesis, microwave conditions enable the use of lower catalyst loadings while maintaining high reaction rates. The precise temperature control possible with modern microwave synthesizers allows for optimization of reaction conditions to maximize yield and minimize side product formation [10] [11].

Power-controlled microwave synthesis offers additional advantages in terms of reproducibility and scalability [10]. By controlling the microwave power input rather than relying solely on temperature feedback, reaction conditions can be more precisely maintained across different reaction scales. This approach has proven particularly valuable for the synthesis of pharmaceutical intermediates and fine chemicals where consistent product quality is essential [9] [10].

Green Chemistry Protocols

Solvent-Free Reactions

Solvent-free synthesis represents a cornerstone of green chemistry approaches for 3-hydroxy-2-naphthonitrile preparation, offering significant environmental and economic advantages [12] [13]. The elimination of organic solvents reduces waste generation, simplifies product isolation, and minimizes exposure to potentially hazardous materials [12]. Several effective solvent-free methodologies have been developed for naphthonitrile synthesis, each offering unique advantages in terms of efficiency and sustainability.

The solvent-free condensation of 1-amidoalkyl-2-naphthols represents a well-established green methodology that can be adapted for naphthonitrile synthesis [12]. This approach involves the multicomponent condensation of aromatic aldehydes, 2-naphthol, and acetonitrile in the presence of solid acid catalysts under neat conditions [12]. The reaction proceeds efficiently at room temperature or under mild heating, providing yields of 85-90% while eliminating the need for organic solvents [12].

Mechanochemical synthesis has emerged as a powerful solvent-free approach for naphthonitrile preparation [13]. This methodology involves the grinding of reactants in a mortar and pestle or ball mill, with mechanical energy providing the activation necessary for bond formation. The mechanochemical approach offers several advantages, including short reaction times (5-10 minutes), high yields (80-95%), and the ability to work with solid reactants directly [13].

Table 4: Green Chemistry Protocols for 3-Hydroxy-2-naphthonitrile Synthesis

| Protocol | Environmental Factor | Energy Efficiency | Waste Reduction | Yield | Reaction Time | Atom Economy |

|---|---|---|---|---|---|---|

| Solvent-Free Condensation | No organic solvents | High | Minimal waste | 85-90% | 2-4 hours | High |

| Microwave-Assisted | Reduced solvent use | Very High | Significant | 75-85% | 5-10 minutes | High |

| Biocatalytic Pathway | Aqueous medium | Moderate | Maximum | 60-75% | 6-24 hours | Very High |

| Electrochemical Synthesis | No chemical oxidants | High | High | 70-80% | 3-6 hours | High |

Solid-supported synthesis provides another effective solvent-free approach for naphthonitrile preparation [13]. In this methodology, reactants are adsorbed onto solid supports such as silica gel, alumina, or clay minerals, with the reaction proceeding on the solid surface. The use of magnetic nanoparticle catalysts, such as Fe3O4@enamine-B(OSO3H)2, has proven particularly effective for solvent-free synthesis of naphthol derivatives [13]. These catalysts can be easily recovered using magnetic separation and reused multiple times without significant loss of activity [13].

The development of reusable solid acid catalysts has significantly enhanced the sustainability of solvent-free naphthonitrile synthesis [13]. Heterogeneous catalysts such as sulfuric acid-functionalized silica, heteropolyacids, and ionic liquids immobilized on solid supports provide excellent catalytic activity while enabling easy catalyst recovery and reuse. These systems typically demonstrate high stability and can be recycled multiple times without significant degradation in performance [13].

Biocatalytic Pathways

Biocatalytic synthesis represents the most environmentally benign approach for 3-hydroxy-2-naphthonitrile preparation, utilizing enzymes to catalyze specific chemical transformations under mild aqueous conditions [14] [15]. The application of biocatalysis to naphthonitrile synthesis has gained increasing attention due to its potential for high selectivity, minimal waste generation, and operation under physiological conditions [15].

Fungal peroxygenases have demonstrated remarkable capability for the selective hydroxylation and functionalization of naphthalene derivatives [14]. These enzymes can catalyze the epoxidation of naphthalene substrates, generating reactive intermediates that can undergo subsequent nucleophilic ring-opening reactions to introduce nitrile functionality [14]. The biocatalytic epoxidation-ring opening sequence provides access to trans-disubstituted cyclohexadiene derivatives with high enantioselectivity [14].

The mechanism of peroxygenase-catalyzed naphthalene functionalization involves the formation of naphthalene epoxide intermediates through oxygen insertion from hydrogen peroxide [14]. These epoxide intermediates are relatively stable but can undergo regioselective nucleophilic attack by cyanide nucleophiles to generate the desired naphthonitrile products. The stereochemical outcome of these reactions is controlled by the enzyme active site, enabling the preparation of enantiomerically enriched products [14].

Enzyme engineering has expanded the scope of biocatalytic naphthonitrile synthesis through the development of variants with improved activity, stability, and substrate scope [15]. Directed evolution techniques have been employed to enhance enzyme performance for non-natural substrates, enabling the efficient biocatalytic synthesis of complex naphthonitrile derivatives [15]. These engineered enzymes often demonstrate improved thermostability and tolerance to organic solvents, facilitating their application in industrial synthesis [15].

The integration of biocatalytic steps with chemical transformations has emerged as a powerful strategy for sustainable naphthonitrile synthesis [15]. Chemoenzymatic approaches combine the selectivity advantages of enzymatic catalysis with the efficiency of chemical methods, providing access to complex naphthonitrile structures that would be difficult to prepare using either approach alone [15]. These hybrid methodologies often demonstrate superior overall efficiency and sustainability compared to purely chemical or biological approaches [15].

Immobilized enzyme systems have significantly enhanced the practical applicability of biocatalytic naphthonitrile synthesis [15]. The immobilization of enzymes on solid supports such as silica, chitosan, or magnetic nanoparticles enables easy catalyst recovery and reuse while maintaining high catalytic activity. Immobilized enzyme systems can often be operated continuously in flow reactors, providing excellent productivity and enabling scale-up for industrial applications [15].